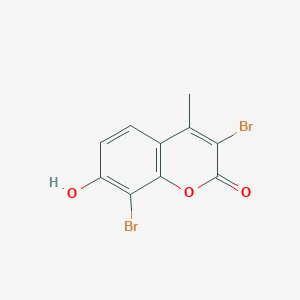

3,8-dibromo-7-hydroxy-4-methyl-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,8-dibromo-7-hydroxy-4-methyl-1-benzopyran-2-one is a hydroxycoumarin.

Biologische Aktivität

3,8-Dibromo-7-hydroxy-4-methyl-2H-chromen-2-one, a derivative of coumarin, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Formula: C10H6Br2O3

Molecular Weight: 380.96 g/mol

CAS Number: 137809-72-4

IUPAC Name: 3,8-dibromo-7-hydroxy-4-methylchromen-2-one

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine atoms may participate in halogen bonding, enhancing the compound's reactivity and specificity towards target proteins.

Antimicrobial Activity

Recent studies have demonstrated that coumarin derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 1.56 |

| Pseudomonas aeruginosa | 6.25 |

| Klebsiella pneumoniae | 6.25 |

| Escherichia coli | 6.25 |

| Acinetobacter baumannii | 6.25 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of coumarin derivatives have also been extensively studied. In a carrageenan-induced paw edema model in rats, compounds similar to this compound showed significant anti-inflammatory activity compared to standard drugs like Diclofenac:

| Compound | Dose (mg/kg) | Mean Diameter of Paw (mm) |

|---|---|---|

| Control | - | 5.13 |

| Standard (Diclofenac) | 100 | 3.26 |

| 3,8-Dibromo derivative | 30 | 3.95 |

This data underscores the potential of this compound in treating inflammatory conditions .

Neuroprotective Effects

Emerging research indicates that coumarin derivatives may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. For example, a related compound demonstrated an IC50 value of 0.27 µM against AChE, suggesting that modifications in the coumarin structure can lead to enhanced neuroprotective effects .

Case Studies and Research Findings

-

Antimicrobial Study:

A study evaluated the antimicrobial efficacy of various coumarin derivatives against resistant bacterial strains. The results indicated that compounds with halogen substitutions exhibited improved activity compared to non-substituted analogues . -

Neuroprotection Research:

In silico studies alongside biological assays have shown that specific coumarin derivatives can inhibit AChE activity effectively, providing insights into their potential use in Alzheimer's treatment .

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, 3,8-dibromo-7-hydroxy-4-methyl-2H-chromen-2-one serves as a precursor for developing other brominated coumarin derivatives. Its unique structure allows researchers to study various chemical reactions and properties, including:

- Reactivity Studies: Investigating the effects of bromination on reactivity patterns compared to non-brominated counterparts.

- Synthesis of Complex Molecules: Utilized as a building block for synthesizing more complex organic compounds.

Biology

The biological applications of this compound are significant due to its potential pharmacological properties:

- Antimicrobial Activity: Studies have shown that brominated coumarins exhibit enhanced antimicrobial properties compared to their non-brominated analogs. For instance, in vitro tests indicated that 3,8-dibromo derivatives possess higher efficacy against various bacteria and fungi .

- Anti-inflammatory Properties: Research indicates that compounds derived from this class can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), demonstrating potential therapeutic effects in inflammatory diseases .

Medicine

This compound is being explored for its therapeutic applications:

- Anticancer Activity: Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways .

- Antioxidant Properties: The compound's hydroxyl groups contribute to significant antioxidant activity, which can protect cells from oxidative damage .

Industry Applications

In industrial settings, this compound is utilized for:

- Dyes and Optical Brighteners: Its unique chromophore structure allows it to be used in the production of fluorescent dyes and optical brighteners.

- Cosmetics and Personal Care Products: The compound's antimicrobial properties make it a candidate for inclusion in formulations aimed at skin health.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various coumarin derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Candida albicans, showcasing its potential as a natural preservative in cosmetic formulations .

Case Study 2: Anti-inflammatory Activity

In a carrageenan-induced paw edema model, compounds derived from this class exhibited notable anti-inflammatory effects. Specifically, one derivative demonstrated a reduction in paw swelling comparable to standard anti-inflammatory drugs .

Eigenschaften

Molekularformel |

C10H6Br2O3 |

|---|---|

Molekulargewicht |

333.96 g/mol |

IUPAC-Name |

3,8-dibromo-7-hydroxy-4-methylchromen-2-one |

InChI |

InChI=1S/C10H6Br2O3/c1-4-5-2-3-6(13)8(12)9(5)15-10(14)7(4)11/h2-3,13H,1H3 |

InChI-Schlüssel |

MSOLROYRAHCJNK-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2Br)O)Br |

Kanonische SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2Br)O)Br |

Synonyme |

3,8-dibromo-7-hydroxy-4-methylchromen-2-one 3,8-dibromo-HMCO |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.